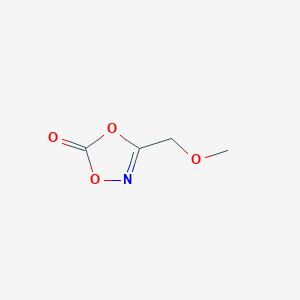
3-(Methoxymethyl)-5H-1,4,2-dioxazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxymethyl-[1,4,2]dioxazol-5-one is a compound belonging to the dioxazolone family Dioxazolones are known for their stability and versatility in various chemical reactions, particularly in the transfer of acyl nitrenes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxymethyl-[1,4,2]dioxazol-5-one typically involves the reaction of aryl acyl chlorides with hydroxylamine hydrochloride in the presence of carbonyldiimidazole (CDI). This reaction proceeds under mild conditions and does not require expensive catalysts . Another method involves the use of 3-substituted dioxazolones as isocyanate surrogates, utilizing sodium acetate as a base and methanol as a solvent under mild heating conditions .
Industrial Production Methods: Industrial production methods for 3-methoxymethyl-[1,4,2]dioxazol-5-one are designed to be eco-friendly and scalable. The one-pot synthesis method eliminates the need for isolation of intermediates and uses environmentally benign solvents like ethyl acetate . This approach not only simplifies the process but also reduces the environmental impact.
化学反応の分析
Types of Reactions: 3-Methoxymethyl-[1,4,2]dioxazol-5-one undergoes various types of reactions, including:
Amidation Reactions: It acts as a robust amidating reagent under transition-metal-free conditions.
Nitrene Transfer Reactions: It serves as a convenient acyl nitrene transfer reagent, activated by transition metals at low temperatures.
Common Reagents and Conditions:
Amidation: Sodium acetate and methanol are commonly used.
Nitrene Transfer: Transition metals like ruthenium and gold are used as catalysts.
Major Products:
Amides: Formed through amidation reactions.
Oxazoles and Lactams: Produced via nitrene transfer reactions.
科学的研究の応用
3-Methoxymethyl-[1,4,2]dioxazol-5-one has diverse applications in scientific research:
Chemistry: Used as a regioselective amidation reagent and in the synthesis of bioactive nitrogen-containing compounds.
Biology and Medicine: Its derivatives are explored for their potential in drug development, including anti-cancer drugs.
Industry: Employed as an electrolyte additive in lithium-ion batteries, enhancing their cycling lifetimes.
作用機序
The mechanism of action of 3-methoxymethyl-[1,4,2]dioxazol-5-one involves the formation of acyl nitrene intermediates. These intermediates are generated through decarboxylative activation, leading to various reactions such as amidation and nitrene transfer . The compound’s ability to form stable intermediates under mild conditions makes it highly valuable in synthetic chemistry.
類似化合物との比較
3-Phenyl-5,5-dimethyl-1,4,2-dioxazole: Another dioxazolone derivative used in similar reactions.
1,4,2-Dioxazol-5-thione: Known for its thermal decomposition to produce reactive intermediates.
Uniqueness: 3-Methoxymethyl-[1,4,2]dioxazol-5-one stands out due to its methoxymethyl group, which enhances its reactivity and stability in various chemical reactions. Its eco-friendly synthesis methods and diverse applications further highlight its uniqueness.
特性
CAS番号 |
51821-08-0 |
|---|---|
分子式 |
C4H5NO4 |
分子量 |
131.09 g/mol |
IUPAC名 |
3-(methoxymethyl)-1,4,2-dioxazol-5-one |
InChI |
InChI=1S/C4H5NO4/c1-7-2-3-5-9-4(6)8-3/h2H2,1H3 |
InChIキー |
RMFBVCVZDDDQIE-UHFFFAOYSA-N |
正規SMILES |
COCC1=NOC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


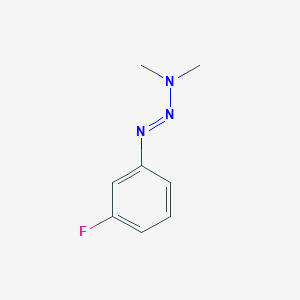
![(E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14658332.png)
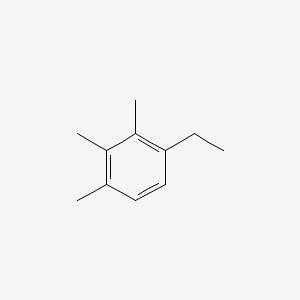
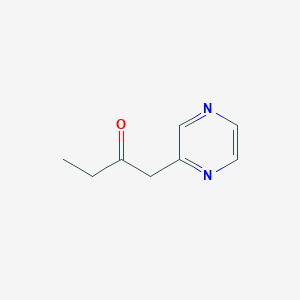

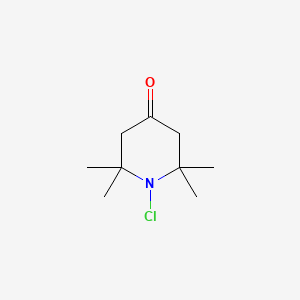
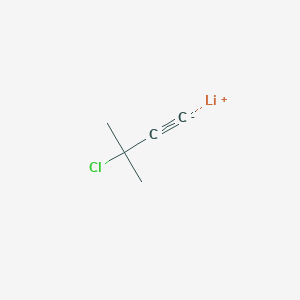
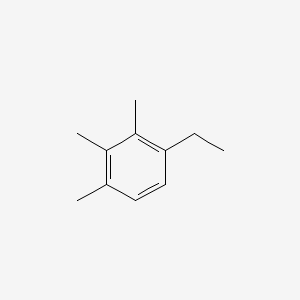
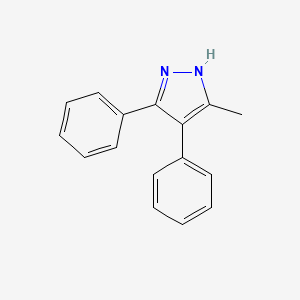
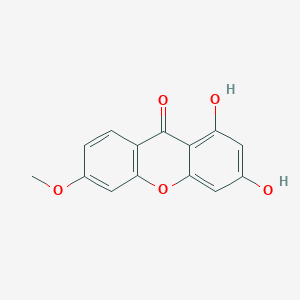
![3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane](/img/structure/B14658377.png)

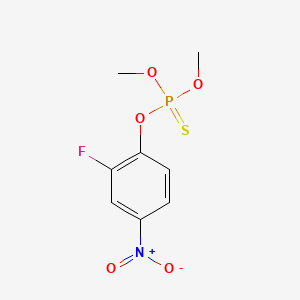
![1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14658402.png)
